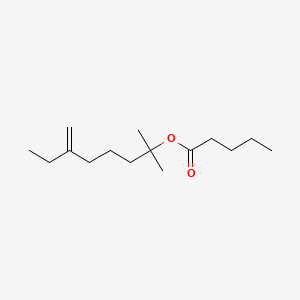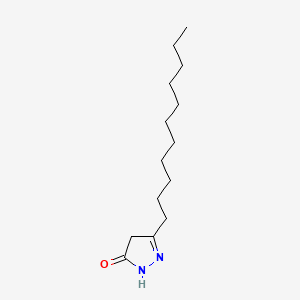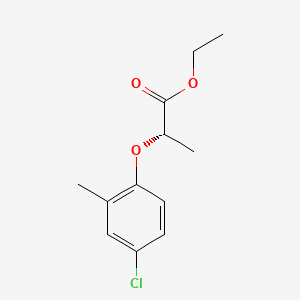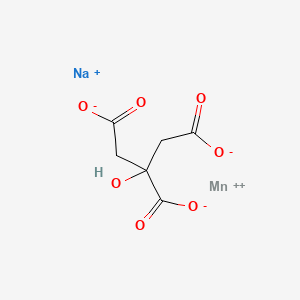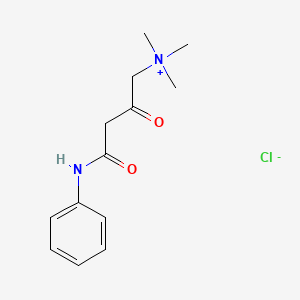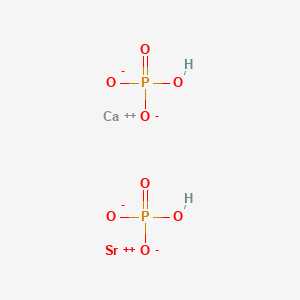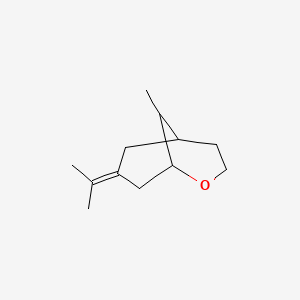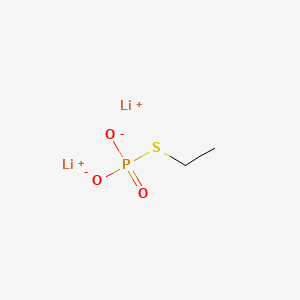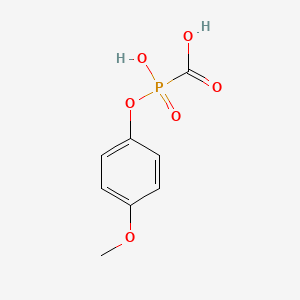
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of fluorine atoms can significantly alter the reactivity, stability, and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene typically involves the introduction of fluorine atoms into the heptadiene backbone. One common method is the fluorination of 1,4-heptadiene using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or hydroxylated derivatives.
Scientific Research Applications
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy due to the distinct signals produced by fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability.
Mechanism of Action
The mechanism of action of 5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is largely influenced by the presence of fluorine atoms. Fluorine’s high electronegativity can induce electron-withdrawing effects, altering the electronic distribution within the molecule. This can affect the compound’s reactivity and interaction with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to changes in metabolic pathways and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoropropane: Another fluorinated compound with similar applications in industrial and scientific research.
Perfluorohexane: Known for its use in medical imaging and as a solvent in various chemical processes.
Hexafluorobenzene: Used in NMR spectroscopy and as a solvent in organic synthesis.
Uniqueness
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated compounds
Properties
CAS No. |
84100-12-9 |
|---|---|
Molecular Formula |
C8H5F9 |
Molecular Weight |
272.11 g/mol |
IUPAC Name |
5,6,6,7,7,7-hexafluoro-4-(trifluoromethyl)hepta-1,4-diene |
InChI |
InChI=1S/C8H5F9/c1-2-3-4(7(12,13)14)5(9)6(10,11)8(15,16)17/h2H,1,3H2 |
InChI Key |
OMUNRUKWZBLGRN-UHFFFAOYSA-N |
Isomeric SMILES |
C=CC/C(=C(\C(C(F)(F)F)(F)F)/F)/C(F)(F)F |
Canonical SMILES |
C=CCC(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





